molecular formula C11H9NO4 B3038020 2-[(1-Benzofuran-2-yl)formamido]acetic acid CAS No. 69826-70-6

2-[(1-Benzofuran-2-yl)formamido]acetic acid

Cat. No.: B3038020
CAS No.: 69826-70-6
M. Wt: 219.19 g/mol
InChI Key: RVHGZLBJHUREQW-UHFFFAOYSA-N
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Description

2-[(1-Benzofuran-2-yl)formamido]acetic acid is a synthetic benzofuran-based carboxylic acid of significant interest in medicinal chemistry and drug discovery research. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. This particular compound, which features a formamidoacetic acid linker, is a valuable building block for the synthesis of more complex molecules or can be investigated directly as a potential pharmacophore. Researchers utilize this chemical to explore its potential as a precursor or intermediate in the development of novel therapeutic agents. Benzofuran derivatives have been extensively studied for their diverse pharmacological properties, including acting as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the carboxylic acid group enhances the molecule's potential for forming salts or for further functionalization via amide or ester coupling reactions, making it a versatile intermediate in combinatorial chemistry and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1-benzofuran-2-carbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-10(14)6-12-11(15)9-5-7-3-1-2-4-8(7)16-9/h1-5H,6H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHGZLBJHUREQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Benzofuran-2-yl)formamido]acetic acid typically involves the reaction of benzofuran-2-carboxylic acid with formamide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the formamido group. The reaction mixture is then subjected to heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Benzofuran-2-yl)formamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.

Scientific Research Applications

2-[(1-Benzofuran-2-yl)formamido]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1-Benzofuran-2-yl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring and formamido group play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Molecular Formula Key Features Biological Activity Reference(s)
2-[(1-Benzofuran-2-yl)formamido]acetic acid C₁₁H₉NO₄ Benzofuran core + N-acyl glycine Antiproliferative, DNA cleavage
2-Methylhippuric Acid C₁₀H₁₁NO₃ N-acyl glycine with 2-methylbenzoyl group Urinary metabolite, no direct bioactivity reported
2-(Benzofuran-2-carboxamido)acetic acid derivatives C₁₁H₉NO₄ Variants with methoxy/chloro substitutions Antimicrobial, antioxidant
2-[1-(5-Bromofuran-2-yl)-N-methylformamido]acetic acid C₈H₈BrNO₄ Brominated furan + methyl substitution Not explicitly reported; structural similarity suggests potential bioactivity
3-(1-Benzofuran-2-yl)-1,2-oxazole derivatives C₁₅H₁₀N₂O₂ Benzofuran-oxazole hybrids Antioxidant (IC₅₀: 12–45 μM)

Biological Activity

2-[(1-Benzofuran-2-yl)formamido]acetic acid, a derivative of benzofuran, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various organic reactions involving benzofuran derivatives. The general synthetic route includes the formation of the amide bond between benzofuran and acetic acid derivatives under specific reaction conditions.

Key Reaction Steps:

  • Formation of Benzofuran Derivative : Starting from 1-benzofuran, the compound is functionalized to introduce the formamido group.
  • Acetic Acid Coupling : The acetic acid moiety is then coupled to the formamido group to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on benzofuran derivatives showed that certain compounds could induce apoptosis in cancer cell lines such as HeLa and K562.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line% Apoptosis InductionMechanism
Compound 6K56227% (48h exposure)Mitochondrial pathway
Compound 8HeLa24.71% (48h exposure)G1/S phase arrest

These findings suggest that the structural features of benzofuran derivatives play a crucial role in their biological activity, particularly in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has also been investigated. Compounds similar to this compound have shown moderate activity against various bacterial strains, indicating a possible application in treating infections.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels.
  • Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Benzofuran derivatives may act as inhibitors for specific enzymes involved in cancer progression and microbial metabolism.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:

  • HeLa Cell Study : A study demonstrated that a related compound induced significant apoptosis in HeLa cells after 48 hours of exposure, with a notable increase in pre-G1 phase cells.
  • K562 Cell Study : Another investigation revealed that a derivative increased caspase activity significantly after prolonged exposure, suggesting strong pro-apoptotic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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